molecular formula C9H13ClN2O2 B2771275 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1909326-05-1

5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B2771275
CAS No.: 1909326-05-1
M. Wt: 216.67
InChI Key: MSMAADYARVOQEE-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909326-05-1 . It has a molecular weight of 216.67 . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 216.67 .

Scientific Research Applications

Pyrazole Derivatives in Heterocyclic Compound Synthesis

Pyrazole derivatives are significant due to their biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These compounds are essential scaffolds in heterocyclic chemistry, offering a basis for synthesizing diverse biologically active compounds. The synthesis of pyrazole carboxylic acid derivatives and their biological applications showcases their importance in medicinal chemistry, highlighting their potential as antimicrobial, anticancer, and antidepressant agents among others (Cetin, 2020).

Anticancer Applications

Pyrazoline derivatives, including those derived from pyrazole carboxylic acids, have been explored for their anticancer properties. Research into the synthesis of pyrazoline derivatives for developing new anticancer agents indicates the potential of these compounds in cancer treatment. The review of pyrazoline derivatives patent literature highlights the significant biological effects of these compounds, particularly their anticancer activity, which stimulates ongoing research in pharmaceutical chemistry (Ray et al., 2022).

Synthetic Approaches and Biological Activities

The synthesis and biological activities of pyrazole derivatives are of keen interest due to their pharmacological properties. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research on the synthesis of pyrazole heterocycles emphasizes the importance of these compounds in both combinatorial and medicinal chemistry, highlighting their roles in treating various diseases, including cancer, inflammation, and microbial infections (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-cyclobutyl-1-methylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAADYARVOQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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